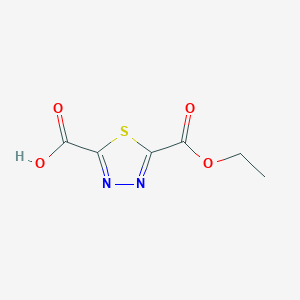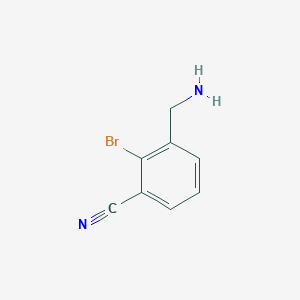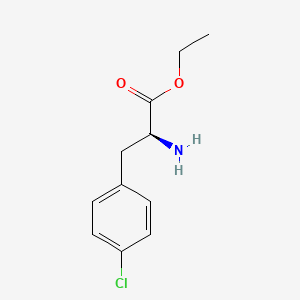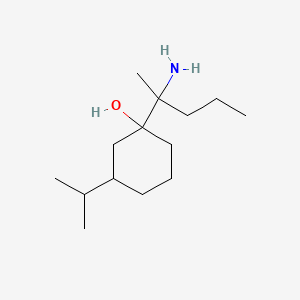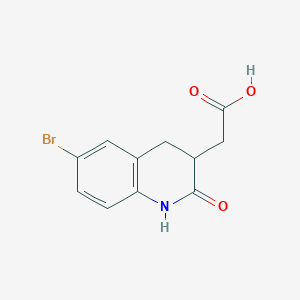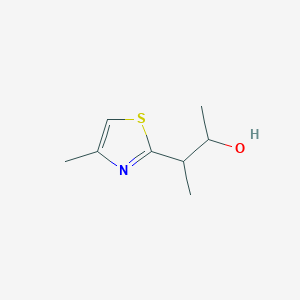
3-(4-Methylthiazol-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylthiazol-2-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with butan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in industrial production to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylthiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
3-(4-Methylthiazol-2-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(4-Methylthiazol-2-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: This compound is structurally similar but lacks the thiazole ring.
Thiazole derivatives: Compounds like thiazole itself or other substituted thiazoles share the core thiazole structure.
Uniqueness
3-(4-Methylthiazol-2-yl)butan-2-ol is unique due to the combination of the thiazole ring and the butan-2-ol moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
3-(4-methyl-1,3-thiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-5-4-11-8(9-5)6(2)7(3)10/h4,6-7,10H,1-3H3 |
Clé InChI |
VNGDTGUYZXJLSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


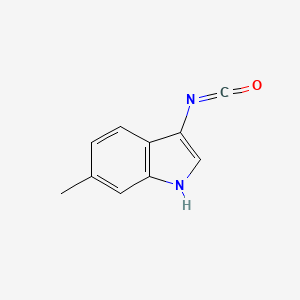
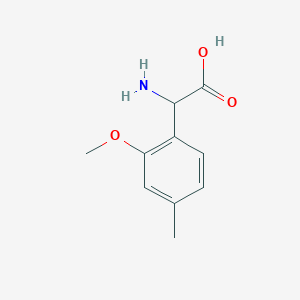
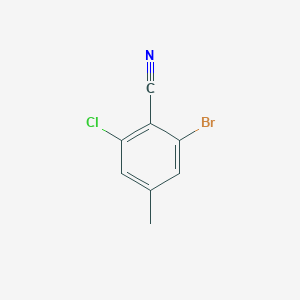
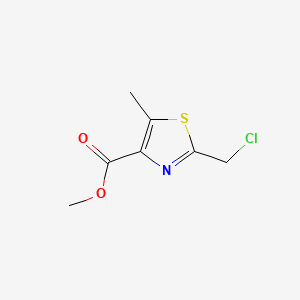
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
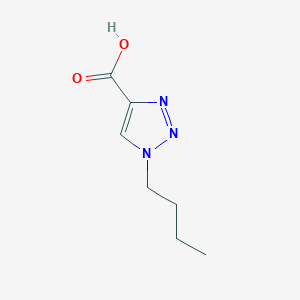

![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)
